molecular formula C10H12N4 B2403250 2-(2-Propan-2-ylimidazol-1-yl)pyrimidine CAS No. 2174008-74-1

2-(2-Propan-2-ylimidazol-1-yl)pyrimidine

Cat. No.: B2403250
CAS No.: 2174008-74-1
M. Wt: 188.234
InChI Key: LWGJGFZYVJTUKB-UHFFFAOYSA-N
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Description

2-(2-Propan-2-ylimidazol-1-yl)pyrimidine is a heterocyclic compound featuring a pyrimidine core substituted at the 2-position with a 2-propan-2-ylimidazol-1-yl group. The pyrimidine ring, a six-membered aromatic system with two nitrogen atoms, is structurally analogous to nucleic acid bases, while the imidazole moiety introduces a five-membered aromatic ring with two nitrogen atoms. The isopropyl (propan-2-yl) substituent on the imidazole enhances steric bulk and may influence solubility, metabolic stability, and binding interactions in biological systems. This compound is of interest in medicinal chemistry due to the pharmacological relevance of imidazole- and pyrimidine-containing scaffolds, which are prevalent in kinase inhibitors, antiviral agents, and anti-inflammatory drugs.

Properties

IUPAC Name

2-(2-propan-2-ylimidazol-1-yl)pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N4/c1-8(2)9-11-6-7-14(9)10-12-4-3-5-13-10/h3-8H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWGJGFZYVJTUKB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NC=CN1C2=NC=CC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Propan-2-ylimidazol-1-yl)pyrimidine typically involves the condensation of an imidazole derivative with a pyrimidine precursor. One common method includes the reaction of 2-chloropyrimidine with 2-isopropylimidazole in the presence of a base such as potassium carbonate. The reaction is usually carried out in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts and automated systems are often employed to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-(2-Propan-2-ylimidazol-1-yl)pyrimidine can undergo various chemical reactions, including:

    Oxidation: The imidazole ring can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can be performed using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyrimidine ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid.

    Reduction: Sodium borohydride in methanol.

    Substitution: Potassium carbonate in DMF.

Major Products

    Oxidation: Formation of N-oxides.

    Reduction: Formation of reduced imidazole derivatives.

    Substitution: Formation of substituted pyrimidine derivatives.

Scientific Research Applications

2-(2-Propan-2-ylimidazol-1-yl)pyrimidine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(2-Propan-2-ylimidazol-1-yl)pyrimidine involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, making it useful in enzyme inhibition. The pyrimidine ring can interact with nucleic acids, potentially disrupting DNA or RNA synthesis. These interactions can lead to various biological effects, including antimicrobial and anticancer activities .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table compares 2-(2-Propan-2-ylimidazol-1-yl)pyrimidine with structurally related heterocycles from the provided evidence (Molecules, 2014 ):

Compound Name Core Structure Substituents/Functional Groups Key Properties/Applications
This compound Pyrimidine + imidazole Isopropyl on imidazole Potential kinase modulation (inferred)
1-p-tolyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl hydrazine (Compound 3 ) Pyrazolopyrimidine p-Tolyl, hydrazine Precursor for triazolopyrimidine synthesis
Pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidine (Compound 7 ) Fused pyrazole-triazole-pyrimidine Variable substituents at positions 2 and 7 Isomerization-sensitive scaffold

Key Observations :

  • Imidazole vs. Pyrazole/Triazole : The imidazole group in the target compound provides distinct electronic and hydrogen-bonding capabilities compared to pyrazole or triazole moieties in the referenced compounds. Imidazole’s dual nitrogen arrangement allows for both proton donation and acceptance, whereas pyrazole (two adjacent nitrogen atoms) is more acidic .
  • Isomerization Tendencies : Unlike the fused triazolo-pyrazolopyrimidines (e.g., Compounds 6–9 ), which undergo isomerization under thermal or acidic conditions, the target compound’s simpler structure lacks fused rings, minimizing isomerization risks.

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